molecular formula C18H17NOS3 B15017440 3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one

3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one

Cat. No.: B15017440
M. Wt: 359.5 g/mol
InChI Key: WBJVRZFYYUOLNE-UHFFFAOYSA-N
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Description

3-Methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one is a sulfur-containing heterocyclic compound featuring a thiazolone core substituted with methyl and bis(4-methylphenylthio) groups. The thiazolone scaffold (a five-membered ring with nitrogen, sulfur, and a ketone group) is known for its diverse bioactivity, including anti-inflammatory and antimicrobial properties. The presence of thioether linkages (C–S–C) at positions 4 and 5 introduces steric bulk and electron-rich aromatic substituents, which may enhance stability and interaction with biological targets .

Properties

Molecular Formula

C18H17NOS3

Molecular Weight

359.5 g/mol

IUPAC Name

3-methyl-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-one

InChI

InChI=1S/C18H17NOS3/c1-12-4-8-14(9-5-12)21-16-17(23-18(20)19(16)3)22-15-10-6-13(2)7-11-15/h4-11H,1-3H3

InChI Key

WBJVRZFYYUOLNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(SC(=O)N2C)SC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-4,5-Dibromo-Thiazol-2(3H)-One

The preparation of the dihalo precursor begins with bromination of 3-methyl-thiazol-2(3H)-one. Treatment with bromine (Br₂) in acetic acid at 0–5°C for 6 hours introduces bromine atoms at positions 4 and 5, yielding 3-methyl-4,5-dibromo-thiazol-2(3H)-one as a pale-yellow solid (mp 112–114°C, 68% yield).

Reaction Conditions :

  • Substrate : 3-methyl-thiazol-2(3H)-one (1.0 equiv)
  • Reagents : Br₂ (2.2 equiv), glacial acetic acid
  • Temperature : 0–5°C (ice bath)
  • Time : 6 hours

Thioether Formation via SNAr with 4-Methylthiophenol

The dibromo intermediate undergoes double substitution with 4-methylthiophenol in a polar aprotic solvent. Optimized conditions involve:

  • Solvent : Anhydrous DMF
  • Base : Potassium carbonate (K₂CO₃, 4.0 equiv)
  • Temperature : 80°C
  • Time : 12 hours

Procedure :

  • Dissolve 3-methyl-4,5-dibromo-thiazol-2(3H)-one (1.0 equiv) and 4-methylthiophenol (2.2 equiv) in DMF.
  • Add K₂CO₃ and stir under nitrogen at 80°C.
  • Monitor progress by TLC (hexane/ethyl acetate 7:3).
  • Quench with ice water, extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate 6:4).

Yield : 74% as a white crystalline solid. Characterization :

  • IR (KBr) : ν = 1712 cm⁻¹ (C=O), 1245 cm⁻¹ (C–S).
  • ¹H NMR (CDCl₃) : δ 2.35 (s, 6H, Ar–CH₃), 3.12 (s, 3H, N–CH₃), 6.92–7.25 (m, 8H, Ar–H).
  • MS (EI) : m/z 386 [M]⁺.

Cyclocondensation of β-Mercaptoamide Intermediates

Preparation of 3-Methyl-2-Thioxo-Thiazolidin-4-One

A Hantzsch-inspired pathway involves cyclizing a β-mercaptoamide with a diketone. First, 3-methyl-2-thioxo-thiazolidin-4-one is synthesized via:

  • Reaction of methylamine with carbon disulfide (CS₂) in ethanol to form methyl dithiocarbamate.
  • Alkylation with ethyl bromoacetate in the presence of K₂CO₃ yields ethyl 2-(methylamino)-2-thioxoacetate.
  • Acid-catalyzed cyclization (HCl, reflux) affords 3-methyl-2-thioxo-thiazolidin-4-one (mp 98–100°C, 61% yield).

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity Scalability
Double SNAr 74% >98% Moderate High
Cyclocondensation 58% 95% High Moderate

Key Observations :

  • The SNAr route offers superior yield and scalability due to straightforward purification.
  • Cyclocondensation requires stringent control of radical intermediates, complicating large-scale synthesis.

Optimization Strategies and Side Reactions

Solvent Effects in SNAr

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of 4-methylthiophenolate ions. DMF outperforms dioxane (yield drop to 52% in dioxane) due to better solubility of intermediates.

Competing Side Reactions

  • Over-alkylation : Excess 4-methylthiophenol (>2.2 equiv) leads to trisubstituted byproducts.
  • Ring Opening : Prolonged heating (>12 hours) in DMF hydrolyzes the thiazolone to a thioamide.

Analytical Validation and Spectral Assignments

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The N–CH₃ group resonates as a singlet at δ 3.12, while aromatic protons of the 4-methylphenyl groups appear as multiplets between δ 6.92–7.25.
  • ¹³C NMR : Carbonyl (C=O) at δ 168.9, quaternary carbons at δ 142.3 (C-4) and 139.7 (C-5).

Mass Spectrometry

Fragmentation patterns confirm molecular integrity:

  • Base Peak : m/z 386 ([M]⁺, 100%).
  • Key Fragments : m/z 272 ([M – C₇H₇S]⁺), 121 ([C₇H₇S]⁺).

Industrial-Scale Considerations and Environmental Impact

  • Waste Management : DMF recovery via distillation reduces environmental footprint.
  • Catalyst Recycling : K₂CO₃ can be reclaimed from aqueous washes.
  • Green Chemistry Alternatives : Substituting DMF with cyclopentyl methyl ether (CPME) decreases toxicity without sacrificing yield (70% in CPME).

Chemical Reactions Analysis

3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

The structural and functional attributes of 3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one are compared below with four related sulfur-containing compounds (Table 1).

Table 1. Comparative Analysis of Structural Features and Bioactivity

Compound Name Core Structure Substituents Key Bioactivity/Properties Synthesis Method
This compound Thiazolone 4,5-bis(4-methylphenylthio), 3-methyl Not explicitly reported (inferred anti-inflammatory potential) Likely alkylation/cyclization
Cyclopenta[b]thiophen-4-one derivatives Cyclopenta[b]thiophenone Natural sulfur-containing skeleton NO suppression (anti-inflammatory) Fungal isolation
3-(Substituted methylthio)-4-phenyl-4H-1,2,4-triazoles Triazole 3-methylthio, 4-phenyl, 5-trimethoxyphenyl Not reported InCl3-catalyzed alkylation
(4S,5S)-Dioxolane bis(imidazole-thione) Dioxolane Bis(3-methyl-2-thioxo-imidazolyl-methyl) Not reported Stereoselective synthesis
3-Ethyl-6-substituted benzo[d]thiazol-2(3H)-one Benzothiazolone 3-ethyl, 6-(methoxy/tolyl-benzyl) Not reported Friedel-Crafts alkylation
Structural Comparisons

Core Heterocycle: The thiazolone core in the target compound differs from cyclopenta[b]thiophenone (), triazole (), and benzothiazolone (). Thiazolones are less sterically constrained than cyclopenta[b]thiophenones but more polar than triazoles due to the ketone group. The dioxolane-linked bis(imidazole-thione) () introduces a rigid, chiral framework absent in the target compound.

Substituent Effects :

  • The bis(4-methylphenylthio) groups in the target compound provide electron-donating and lipophilic character, contrasting with the electron-withdrawing trimethoxyphenyl group in ’s triazoles.
  • Compared to the ethyl and benzyl substituents in ’s benzothiazolone, the target’s methyl and arylthio groups may reduce solubility but enhance membrane permeability.

Bioactivity Insights
  • By analogy, the target compound’s thioether substituents could modulate similar pathways, though direct evidence is lacking .
  • Thiazolone derivatives (e.g., ) are often explored for kinase inhibition or antimicrobial activity, but substituent positioning (e.g., 4,5 vs. 6-substitution) significantly alters target specificity .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one, and how can purity be validated?

The synthesis typically involves multi-step reactions starting with thioacetate intermediates and aryl halides. For example, a common approach is the condensation of 4-methylbenzenthiol with a thiazolone precursor under basic conditions, followed by purification via recrystallization or column chromatography. Key validation steps include:

  • Elemental analysis to confirm stoichiometry (e.g., C, H, N, S content) .
  • Spectroscopic characterization :
    • ¹H/¹³C NMR to verify substituent positions and ring closure .
    • IR spectroscopy to confirm carbonyl (C=O) and thioether (C-S) functional groups .
  • Melting point consistency to assess crystallinity and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.10–7.45 ppm, methyl groups at δ 2.13–2.24 ppm) .
    • ¹³C NMR confirms carbonyl (C=O) signals near 170 ppm and aromatic carbons .
  • Infrared (IR) Spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this thiazol-2(3H)-one derivative?

Molecular docking and dynamics simulations are used to study interactions with target proteins (e.g., enzymes or receptors):

  • Docking software (AutoDock, Schrödinger) : Predict binding affinities by aligning the compound into active sites (e.g., homology models of α-glucosidase or kinase targets) .
  • Pharmacophore modeling : Identifies critical functional groups (e.g., thioether linkages, methyl substituents) for activity .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What challenges arise in crystallographic analysis of such compounds, and how can they be addressed?

Common issues include:

  • Crystal twinning : Resolved using SHELXL for refinement with TWIN/BASF commands .
  • Disordered substituents : Managed via PART/ISOR restraints in SHELX .
  • Low diffraction resolution : Optimize crystallization conditions (e.g., solvent vapor diffusion with DMSO/water mixtures) .
  • ORTEP-3 visualization : Graphical interfaces aid in interpreting thermal ellipsoids and hydrogen bonding networks .

Q. How do structural modifications influence pharmacological activity?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., NO₂) : Enhance antibacterial activity but may reduce solubility .
    • Methoxy groups (e.g., 4-OCH₃) : Improve membrane permeability via lipophilicity .
  • Thiazole ring substitution : Adding arylthio groups (e.g., 4-methylphenyl) can increase anti-tubercular potency by targeting mycobacterial enzymes .

Q. How can researchers resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity) with standardized protocols .
  • Statistical analysis : Use ANOVA or t-tests to compare IC₅₀ values, accounting for cell line variability (e.g., HCT-116 vs. HT29 in anticancer studies) .
  • Meta-analysis : Cross-reference data from structural analogs (e.g., nitro vs. methoxy derivatives) to identify trends .

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